REACTION_CXSMILES
|
C(OC([NH:8][NH:9][C:10]([C:12]1[CH:16]=[N:15][S:14][N:13]=1)=[O:11])=O)(C)(C)C.Cl.O1CCOCC1>>[S:14]1[N:15]=[CH:16][C:12]([C:10]([NH:9][NH2:8])=[O:11])=[N:13]1
|
Name
|
t-butyl-2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate
|
Quantity
|
265 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NNC(=O)C1=NSN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.45 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under argon at RT for 6 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methanol (˜10 ml)
|
Type
|
ADDITION
|
Details
|
added to a 10 g SCX column
|
Type
|
WASH
|
Details
|
eluted with Dichloromethane (˜50 ml), methanol (˜50 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |